Cas no 149496-40-2 (Aztreonam)

Aztreonam structure
Aztreonam structure
Product Name:Aztreonam
CAS No:149496-40-2
MF:C13H17N5O8S2
MW:435.4328
CID:100202
Update Time:2020-06-09

Aztreonam Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid,2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2R,3R)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methyl-,rel-
    • Propanoic acid,2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2R,3R)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]
    • Propanoic acid, 2-[[[1-(2-amino-4-thiazolyl)-2-[(2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methyl-, [2α,3β(Z)]-
    • aztreonam
    • rel-Aztreonam
    • HMS3654F18
    • HMS3748K17
    • HMS3373D13
    • BCP01737
    • SY129274
    • Propanoic acid,2-[[[1-(2-amino-4-thiazolyl)-2-[(2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methyl-,trans- (9CI)
    • 2-[[1-(2-Amino-1,3-thiazol-4-yl)-2-[(2-methyl-4-oxo-1-sulfoazetidin-3-yl)amino]-2-oxoethylidene]amin
    • Aztreonam
    • Inchi: 1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)
    • InChI Key: WZPBZJONDBGPKJ-UHFFFAOYSA-N
    • SMILES: S(N1C(C([H])(C1([H])C([H])([H])[H])N([H])C(C(C1=C([H])SC(N([H])[H])=N1)=NOC(C(=O)O[H])(C([H])([H])[H])C([H])([H])[H])=O)=O)(=O)(=O)O[H]

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 808
  • Topological Polar Surface Area: 238

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